molecular formula C6H7BrOS B3081983 2-(2-Bromothiophen-3-yl)ethan-1-ol CAS No. 111881-86-8

2-(2-Bromothiophen-3-yl)ethan-1-ol

Cat. No.: B3081983
CAS No.: 111881-86-8
M. Wt: 207.09 g/mol
InChI Key: XSJNRKCAVIWOGV-UHFFFAOYSA-N
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Description

2-(2-Bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 2-position and a hydroxyl group at the ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromothiophen-3-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the ethan-1-ol side chain. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromothiophene is then subjected to a Grignard reaction with ethylene oxide to introduce the ethan-1-ol side chain.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 2-(2-Bromothiophen-3-yl)ethanal or 2-(2-Bromothiophen-3-yl)ethanoic acid.

    Reduction: 2-(2-Thiophen-3-yl)ethan-1-ol.

    Substitution: 2-(2-Aminothiophen-3-yl)ethan-1-ol or 2-(2-Alkylthiophen-3-yl)ethan-1-ol.

Scientific Research Applications

2-(2-Bromothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Bromothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromothiophen-2-yl)ethan-1-ol: Similar structure but with the bromine atom at a different position.

    2-(2-Chlorothiophen-3-yl)ethan-1-ol: Chlorine atom instead of bromine.

    2-(2-Methylthiophen-3-yl)ethan-1-ol: Methyl group instead of bromine.

Uniqueness

2-(2-Bromothiophen-3-yl)ethan-1-ol is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-bromothiophen-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-5(1-3-8)2-4-9-6/h2,4,8H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJNRKCAVIWOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (33.8 g, 0.19 mmol) followed by perchloric acid (0.19 g, 0.002 mol) were added to a solution of 2-(thiophen-3-yl)ethanol )24.3 g, 0.19 mol) in carbon tetrachloride (250 mL) in a flask wrapped with aluminum foil at rt. The mixture was stirred in the dark at rt overnight and then potassium carbonate (40 g) was added. After stirring at rt for 1 h the mixture was filtered through Celite and washed with diethyl ether. The solvent was removed in vacuo and the product purified by flash chromatography eluting with ethyl acetate/hexane ((1:3) to give the title compound as an oil (25 g, 64%).
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33.8 g
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250 mL
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40 g
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0.19 g
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Yield
64%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-(3-thienyl)ethanol (25.0 g, 0.195 mol) in carbon tetrachloride (250 ml) was added N-bromosuccinimide (34.7 g, 0.195 mol) in several portions over a 15 minute period. The mixture was stirred at room temperature for one hour. The succinimide was removed by filtration and the filtrate was concentrated in vacuo at room temperature to give the product as a viscous amber oil (40.2 g) (99%). TLC indicated that the product was pure and mass spectral analysis showed a molecular ion at M/Z 206. NMR supported the structure.
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25 g
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34.7 g
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250 mL
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99%

Synthesis routes and methods IV

Procedure details

NBS (9.53 g, 53.6 mmol) was added portionwise to a solution of 3-thiopheneethanol 6.87 g, 53.6 mmol) in AcOH (30 ml). The temperature was raised to 40° C. and mixture was stirred for 1 h. DCM (400 ml) and water was added. The organic layer was washed with water and sat. NaHCO3. The organic layer evaporated and residue purified by flash chromatography using 25-33% EtOAc in iso-hexane. Yield: 5.39 g (49%); colourless oil. 1H NMR (400 MHz, CDCl3): δ 2.89 (t, J 6.4 Hz, 2H), 3.85 (t, J 6.4 Hz, 2H), 6.89 (d, J 5.6 Hz, 1H), 7.26 (d, J 5.6 Hz, 1H).
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9.53 g
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6.87 g
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30 mL
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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